molecular formula C31H39F7N4O5S B029931 Casopitant mesylate CAS No. 414910-30-8

Casopitant mesylate

Cat. No.: B029931
CAS No.: 414910-30-8
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-REWBLLDVSA-N
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Description

Casopitant mesylate is a potent and selective antagonist of the neurokinin 1 receptor. It has been primarily investigated for its efficacy in preventing chemotherapy-induced nausea and vomiting. The compound has shown promise in clinical trials, particularly when used in combination with other antiemetic agents such as ondansetron and dexamethasone .

Mechanism of Action

Target of Action

Casopitant mesylate is a potent, selective, and orally active neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a primary target for Substance P, a neuropeptide involved in various physiological processes, including pain perception and emesis .

Mode of Action

This compound acts by blocking the NK1 receptors . By doing so, it inhibits the binding of Substance P, which is a key neurotransmitter involved in the vomiting reflex . This blockade of the NK1 receptor is believed to contribute to the antiemetic effect of this compound .

Biochemical Pathways

It is known to interact with theneurokinin pathway by blocking the NK1 receptors . This action disrupts the signaling cascade initiated by Substance P, thereby mitigating its effects, including nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be a substrate and a weak to moderate inhibitor of CYP3A4 , an important enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting . By blocking the NK1 receptors, this compound prevents the action of Substance P, thereby mitigating its emetic effects . This makes this compound an effective antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Furthermore, individual patient factors, such as genetic variations affecting CYP3A4 activity, could potentially influence the pharmacokinetics and thus the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Casopitant Mesylate interacts with the NK1 receptor . The NK1 receptor is part of the tachykinin family of peptide neurotransmitters, which mediate the release of intracellular calcium . This compound’s high affinity for the NK1 receptor suggests it plays a significant role in biochemical reactions involving this receptor .

Cellular Effects

This compound has been shown to be effective in preventing chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism related to nausea and vomiting .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the NK1 receptor . This involves binding interactions with the NK1 receptor, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In a study, this compound was administered as a single dose or over three days, and its effects were observed over 120 hours . The results suggested that high concentrations of this compound during the first 24 hours may be important for adequate pharmacological response .

Metabolic Pathways

This compound is metabolized primarily by enzymes from the CYP3A family . It can result in weak to moderate inhibition of CYP3A, suggesting it could interact with other drugs metabolized by the same enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the mesylate salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Casopitant Mesylate: this compound stands out due to its high affinity for the neurokinin 1 receptor and its ability to be administered both orally and intravenously. Its unique pharmacokinetic profile, including good brain penetration and a favorable safety profile, makes it a valuable option for preventing chemotherapy-induced nausea and vomiting .

Properties

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKYVWDPCOSTE-REWBLLDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F7N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194384
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-30-8
Record name Casopitant mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CASOPITANT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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